molecular formula C6H14O2 B14002674 2,3-Dimethyl-1,4-butanediol

2,3-Dimethyl-1,4-butanediol

Cat. No.: B14002674
M. Wt: 118.17 g/mol
InChI Key: SKQUTIPQJKQFRA-UHFFFAOYSA-N
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Description

2,3-Dimethyl-1,4-butanediol is an organic compound with the molecular formula C6H14O2. It is a type of diol, meaning it contains two hydroxyl (-OH) groups. This compound is known for its role in various chemical reactions and its applications in different fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dimethyl-1,4-butanediol can be synthesized through several methods. One common method involves the hydrogenation of dimethyl maleate using a catalyst. This process typically requires specific conditions such as high pressure and temperature to achieve optimal yields . Another method involves the esterification of succinic acid with methanol, followed by hydrogenation to produce the desired diol .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of advanced catalytic systems to enhance efficiency and yield. For example, catalysts such as Cu@C/ZnO have been used to improve the hydrogenation process, resulting in high yields and superior reusability .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-1,4-butanediol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form hydrocarbons.

    Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) is often used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace hydroxyl groups with chlorine atoms.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Hydrocarbons.

    Substitution: Halogenated compounds.

Scientific Research Applications

2,3-Dimethyl-1,4-butanediol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-1,4-butanediol involves its interaction with various molecular targets and pathways. For example, in the pinacol coupling reaction, it forms a vicinal diol through the reduction of carbonyl groups by a reducing agent such as magnesium . This reaction proceeds via the formation of a ketyl radical anion, which then couples to form the diol.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dimethyl-1,4-butanediol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical transformations makes it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C6H14O2

Molecular Weight

118.17 g/mol

IUPAC Name

2,3-dimethylbutane-1,4-diol

InChI

InChI=1S/C6H14O2/c1-5(3-7)6(2)4-8/h5-8H,3-4H2,1-2H3

InChI Key

SKQUTIPQJKQFRA-UHFFFAOYSA-N

Canonical SMILES

CC(CO)C(C)CO

Origin of Product

United States

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